Methyl 3-nitroisoxazole-5-carboxylate
Overview
Description
Methyl 3-nitroisoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-nitroisoxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of nitrile oxides with alkynes or alkenes, leading to the formation of the isoxazole ring. For instance, the reaction of a nitrile oxide with an alkyne in the presence of a suitable catalyst can yield the desired isoxazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the selection of environmentally benign solvents and catalysts is crucial for sustainable industrial production .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-nitroisoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
Methyl 3-nitroisoxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of methyl 3-nitroisoxazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
- Methyl 5-phenylisoxazole-3-carboxylate
- Methyl 3,5-dimethylisoxazole-4-carboxylate
- Methyl 4-nitroisoxazole-3-carboxylate
Comparison: Methyl 3-nitroisoxazole-5-carboxylate is unique due to the presence of the nitro group at the 3-position, which imparts distinct chemical reactivity and biological activity compared to other isoxazole derivatives. The nitro group can participate in various redox reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 3-nitro-1,2-oxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O5/c1-11-5(8)3-2-4(6-12-3)7(9)10/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEASVAYCDFGLQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NO1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626810 | |
Record name | Methyl 3-nitro-1,2-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40995-06-0 | |
Record name | Methyl 3-nitro-1,2-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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